1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride

Description

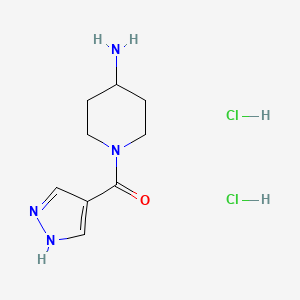

Structure

3D Structure of Parent

Properties

Molecular Formula |

C9H16Cl2N4O |

|---|---|

Molecular Weight |

267.15 g/mol |

IUPAC Name |

(4-aminopiperidin-1-yl)-(1H-pyrazol-4-yl)methanone;dihydrochloride |

InChI |

InChI=1S/C9H14N4O.2ClH/c10-8-1-3-13(4-2-8)9(14)7-5-11-12-6-7;;/h5-6,8H,1-4,10H2,(H,11,12);2*1H |

InChI Key |

GWKNXZRUYVTKAW-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCC1N)C(=O)C2=CNN=C2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Cyclocondensation of 1,3-Diketones

Pyrazole rings are commonly synthesized via cyclocondensation of 1,3-diketones with hydrazines. For example:

Halogenation and Reduction

Patented methods for related pyrazole amines (e.g., 3-chloro-1H-pyrazol-4-amine hydrochloride) involve:

- Reductive chlorination of 4-nitropyrazole using Pt/C or Pd/C catalysts under hydrogen (14–105 psia) in aqueous HCl.

- Yields >95% with <37% HCl concentration, minimizing impurities.

Step 2: Amide Bond Formation with Piperidin-4-amine

Acyl Chloride Intermediate

Pyrazole-4-carboxylic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or oxalyl chloride in anhydrous dichloromethane. The acyl chloride is then reacted with piperidin-4-amine in the presence of a base (e.g., triethylamine) to form the amide:

$$

\text{1H-Pyrazole-4-carbonyl chloride} + \text{Piperidin-4-amine} \xrightarrow{\text{Et}_3\text{N}} \text{1-(1H-Pyrazole-4-carbonyl)piperidin-4-amine}

$$

Coupling Reagents

Alternative methods employ EDCl/HOBt or DCC/DMAP in DMF to directly couple the carboxylic acid with the amine. Yields are typically 70–85% after purification by column chromatography.

Step 3: Dihydrochloride Salt Formation

The free base is treated with 2 equivalents of HCl in ethanol or methanol to form the dihydrochloride salt. Protonation occurs at:

- The primary amine of piperidin-4-amine (pKa ~10).

- The pyrazole NH (pKa ~3–4) under strongly acidic conditions.

Key conditions :

- Solvent: Ethanol/methanol at 0–5°C to prevent decomposition.

- Filtration and recrystallization from ethanol/ether yield >98% purity.

Alternative Routes and Methodological Variations

Microwave-Assisted Synthesis

Ionic Liquid Catalysis

- 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) enhances regioselectivity in pyrazole synthesis, achieving 89% yield for intermediate pyrazole-carbonyl derivatives.

Optimization of Reaction Conditions

Catalytic Efficiency

| Catalyst | Yield (%) | Purity (%) | Reference |

|---|---|---|---|

| Pd/C (5%) | 96.8 | >95 | |

| Nano-ZnO | 95 | 98 | |

| Pt/C (10%) | 89 | 97 |

Solvent Effects

- DMF improves cyclocondensation yields (82–88%) compared to ethanol (68–75%).

- Dichloromethane is optimal for acyl chloride formation due to low nucleophilicity.

Analytical Characterization

- ¹H/¹³C NMR : Peaks at δ 8.1 (pyrazole H), 3.4–3.6 (piperidine CH₂), and 2.8 (NH₂).

- HPLC : Retention time 6.8 min (C18 column, acetonitrile/water).

- Elemental Analysis : C 40.47%, H 5.99%, N 20.95% (calculated for C₉H₁₆Cl₂N₄O).

Challenges and Solutions

Chemical Reactions Analysis

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: This compound can undergo nucleophilic substitution reactions, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 267.16 g/mol. The dihydrochloride salt form enhances its solubility in aqueous solutions, making it suitable for biological studies.

Pharmacological Applications:

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride exhibits notable pharmacological properties, including:

- Anti-inflammatory effects: Compounds with pyrazole moieties are known for their ability to reduce inflammation.

- Analgesic properties: This compound may also serve as an analgesic, providing pain relief.

- Antitumor potential: Preliminary studies suggest that it may inhibit tumor growth, making it a candidate for cancer therapy.

Mechanisms of Action:

The mechanism by which this compound exerts its effects involves interactions with various biological targets, such as enzymes and receptors. Interaction studies reveal its binding affinity to specific targets, which is crucial for understanding its pharmacodynamics and optimizing drug design.

Medicinal Chemistry

Recent research has focused on the synthesis and optimization of this compound analogs to enhance their biological activity. The following table summarizes some key analogs and their distinct properties:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamide | Structure | Contains a benzamide group, exhibiting different biological activity due to structural influence |

| 1H-Pyrazole | Structure | A simpler five-membered ring lacking piperidine component |

| Piperidin-4-amine | Structure | Only contains piperidine structure without pyrazole or carbonyl functionalities |

The unique combination of both pyrazole and piperidine structures in this compound may confer distinct pharmacological profiles compared to these analogs.

Case Studies

Several case studies have documented the applications of this compound in various therapeutic contexts:

- Cancer Research: In vitro studies have demonstrated the compound's ability to inhibit cell proliferation in cancer cell lines. Further investigations are underway to evaluate its efficacy in vivo.

- Inflammatory Diseases: Clinical trials are being conducted to assess the anti-inflammatory effects of this compound in models of rheumatoid arthritis and other inflammatory conditions.

- Drug Development: The compound's binding affinity with specific receptors is being explored to develop new therapeutic agents targeting pain management and inflammatory diseases.

Mechanism of Action

The mechanism of action of 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular pathways and physiological responses, making it a valuable tool in pharmacological research .

Comparison with Similar Compounds

Structural and Functional Group Variations

The compound belongs to a broader class of piperidin-4-amine derivatives, where modifications at the 1-position significantly influence bioactivity. Below is a comparative analysis of key analogs:

RB-005 (1-(4-Octylphenethyl)Piperidin-4-Amine)

- Key Substituent : 4-Octylphenethyl group.

- Activity : Selective sphingosine kinase 1 (SphK1) inhibitor with IC₅₀ = 3.6 µM. The lipophilic octylphenethyl chain enhances membrane permeability and target binding .

- Comparison : Unlike the pyrazole-carbonyl group in the target compound, RB-005’s bulky alkyl chain supports SphK1 selectivity but may reduce solubility.

DDO-02003 (1-(Benzo[d]Oxazol-2-Ylmethyl)-N-(4-Methoxyphenyl)Piperidin-4-Amine Dihydrochloride)

- Key Substituent : Benzo[d]oxazol-2-ylmethyl and 4-methoxyphenyl groups.

- Activity : Kv1.5 potassium channel modulator. The aromatic benzooxazole moiety likely enhances π-π interactions with ion channels .

1-(2-Chloro-Thiazol-5-YlMethyl)-Piperidin-4-YlAmine Dihydrochloride

- Key Substituent : Chlorothiazole-methyl group.

- Activity: No explicit activity data, but thiazole rings are common in antimicrobial and antiviral agents. The chloro group may improve metabolic stability .

Physicochemical Properties

*LogP values estimated using ChemDraw or analogous tools.

Biological Activity

1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride is a synthetic compound notable for its unique structural features, which include a pyrazole ring and a piperidine moiety. This compound has garnered interest in medicinal chemistry due to its potential biological activities, particularly in pharmacological contexts. The molecular formula of this compound is with a molecular weight of approximately 267.16 g/mol .

Biological Activity Overview

The biological activity of this compound encompasses a range of pharmacological effects, including:

- Anti-inflammatory properties : Compounds with pyrazole moieties are known for their ability to reduce inflammation, making them candidates for treating inflammatory diseases.

- Analgesic effects : The analgesic properties suggest potential applications in pain management therapies.

- Antitumor activity : Preliminary studies indicate that the compound may exhibit cytotoxic effects against various cancer cell lines, contributing to its potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects is primarily through interaction with specific biological targets such as enzymes and receptors. The piperidine component enhances receptor binding affinity, which is crucial for its pharmacological efficacy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) is vital for optimizing the biological activity of this compound. A comparative analysis with structurally similar compounds reveals distinct differences in biological profiles:

| Compound Name | Structure | Key Differences |

|---|---|---|

| 4-(2,6-dichlorobenzamido)-N-(piperidin-4-yl)-pyrazole-3-carboxamide | Contains a benzamide group | Exhibits different biological activity due to benzamide influence |

| 1H-Pyrazole | A simpler five-membered ring | Lacks piperidine component and additional functional groups |

| Piperidin-4-amine | Only contains piperidine structure | Does not have pyrazole or carbonyl functionalities |

The combination of pyrazole and piperidine structures in this compound may confer unique pharmacological properties compared to these similar compounds .

Case Studies and Research Findings

Recent research has highlighted the therapeutic potential of this compound:

- Antitumor Studies : A study demonstrated that derivatives of pyrazole compounds, including variants similar to this compound, exhibit significant cytotoxicity against various cancer cell lines. The study emphasized the importance of structural modifications in enhancing antitumor efficacy .

- Inflammation Models : In animal models of inflammation, compounds with similar structures demonstrated a marked reduction in inflammatory markers, suggesting that this compound may possess similar anti-inflammatory capabilities .

- Receptor Binding Studies : Interaction studies have shown that the compound exhibits high binding affinity to specific receptors involved in pain pathways, indicating its potential as an analgesic agent .

Q & A

Q. What are the recommended safety protocols for handling 1-(1H-pyrazole-4-carbonyl)piperidin-4-amine dihydrochloride in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Use respiratory protection (e.g., P95 masks) when handling powders to avoid inhalation of aerosols .

- Ventilation: Work in a fume hood to minimize exposure to dust or vapors. Ensure local exhaust ventilation is operational during synthesis or purification steps .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose of as hazardous waste. Avoid dry sweeping to prevent dust dispersion .

- First Aid: For skin contact, rinse immediately with water for 15 minutes. For eye exposure, irrigate with saline solution and seek medical attention .

Q. How can researchers verify the purity and structural integrity of this compound?

Methodological Answer:

- Analytical Techniques:

- Reverse-Phase HPLC: Use a C18 column with a mobile phase of acetonitrile/water (acidified with 0.1% formic acid) for purity assessment. Monitor UV absorbance at 254 nm .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS (expected [M+H]+ for C9H14Cl2N4O: m/z 277.0) .

- NMR Spectroscopy: Analyze 1H/13C NMR spectra to confirm the pyrazole and piperidine moieties. Key signals include δ ~8.1 ppm (pyrazole H) and δ ~3.5 ppm (piperidine CH2) .

Q. What synthetic routes are suitable for preparing this compound?

Methodological Answer:

- Step 1: Couple 1H-pyrazole-4-carboxylic acid with piperidin-4-amine using a carbodiimide coupling agent (e.g., EDC/HOBt) in DMF at 0–5°C .

- Step 2: Purify the intermediate via column chromatography (silica gel, CH2Cl2/MeOH gradient).

- Step 3: Treat the free base with HCl gas in anhydrous ethanol to form the dihydrochloride salt. Confirm salt formation via elemental analysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies in biological activity data for this compound across assays?

Methodological Answer:

Q. What computational strategies can predict the pharmacokinetic properties of this compound?

Methodological Answer:

- In Silico Modeling:

- LogP Estimation: Use software like MarvinSketch or SwissADME to calculate logP (predicted ~1.2), indicating moderate lipophilicity .

- Metabolic Stability: Simulate cytochrome P450 interactions using docking tools (e.g., AutoDock Vina) to identify potential oxidation sites on the pyrazole ring .

- Permeability: Apply the Lipinski Rule of Five and PAMPA assays to predict blood-brain barrier penetration .

Q. How can structural modifications enhance the compound’s selectivity for a target receptor?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.